molecular formula C17H17NO4 B6407879 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261911-62-9

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%

Cat. No.: B6407879
CAS No.: 1261911-62-9
M. Wt: 299.32 g/mol
InChI Key: LUGVARXAKBJTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% (2-DMCPA-95) is a widely used organic compound in scientific research. It is a white, crystalline solid that is soluble in water and has a variety of applications in the laboratory. 2-DMCPA-95 is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in biochemical research. It is also used in the production of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in biochemical research. It is also used in the production of pharmaceuticals, cosmetics, and other products. It has been used in the synthesis of aminobenzoic acids, aminobenzamides, and other compounds. It has also been used in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% acts as a catalyst in the formation of amides from carboxylic acids and amines. The reaction involves the formation of an acid-base complex between the carboxylic acid and the amine. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of an amide.
Biochemical and Physiological Effects
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% has been used in the synthesis of peptides, proteins, and other biomolecules. It has also been used in the production of pharmaceuticals and cosmetics. It has been shown to have antibacterial and anti-inflammatory properties, and has been used in the treatment of various skin conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% in laboratory experiments is its low cost and availability. It is also easy to use and can be stored for long periods of time without significant loss of activity. However, there are some limitations to its use, such as its low solubility in water and its tendency to form insoluble complexes with some compounds.

Future Directions

In the future, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% could be used in the development of new pharmaceuticals and cosmetics. Additionally, it could be used in the synthesis of new biomolecules, such as peptides and proteins. It could also be used in the development of new catalysts for organic synthesis. Furthermore, it could be used in the development of new methods for the analysis of biological samples. Finally, it could be used in the development of new materials for use in medical devices and other applications.

Synthesis Methods

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% can be synthesized from 4-methoxybenzoic acid and N,N-dimethylaminocarbonyl chloride. The reaction is carried out in an aqueous solution at a temperature of 80-85°C for 2-3 hours. The reaction is monitored by thin layer chromatography and the product is isolated by recrystallization from methanol.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-11(5-7-12)14-9-8-13(22-3)10-15(14)17(20)21/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVARXAKBJTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691347
Record name 4'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-62-9
Record name 4'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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